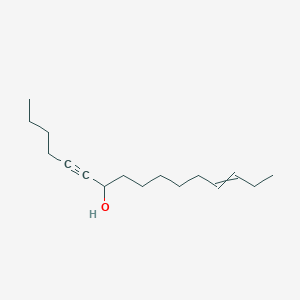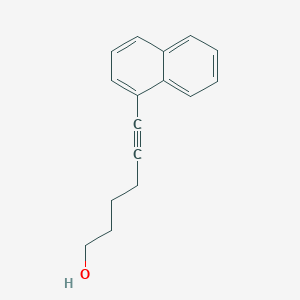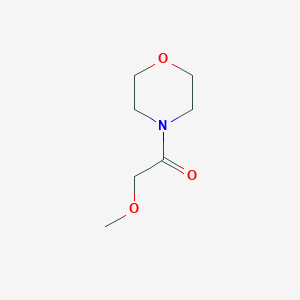
Hexadec-13-en-5-yn-7-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexadec-13-en-5-yn-7-ol is an organic compound with the molecular formula C₁₆H₂₈O It is characterized by the presence of both an alkene and an alkyne functional group, as well as a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hexadec-13-en-5-yn-7-ol can be achieved through several methods. One common approach involves the partial hydrogenation of a precursor compound containing multiple triple bonds. For instance, starting from a compound like dodec-11-yn-1-ol, a series of reactions including partial hydrogenation and functional group transformations can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These processes often utilize catalysts and optimized reaction conditions to facilitate the efficient conversion of starting materials to the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Hexadec-13-en-5-yn-7-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The alkyne and alkene groups can be selectively reduced to yield saturated hydrocarbons.
Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst are employed for selective hydrogenation.
Substitution: Acidic or basic conditions can facilitate the substitution of the hydroxyl group with other functional groups.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, saturated hydrocarbons, ethers, and esters, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Hexadec-13-en-5-yn-7-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Hexadec-13-en-5-yn-7-ol involves its interaction with various molecular targets. The presence of multiple functional groups allows it to participate in diverse chemical reactions, influencing biological pathways and processes. For instance, its hydroxyl group can form hydrogen bonds, while the alkyne and alkene groups can undergo addition reactions, modifying the activity of target molecules.
Comparación Con Compuestos Similares
Similar Compounds
Hexadec-11-en-1-ol: Similar in structure but lacks the alkyne group.
Tetradec-11-en-1-ol: Shorter carbon chain and different functional group positioning.
Hexadec-11-yn-1-ol: Contains an alkyne group but differs in the position of the functional groups.
Uniqueness
Hexadec-13-en-5-yn-7-ol is unique due to its specific combination of functional groups and carbon chain length
Propiedades
Número CAS |
917883-04-6 |
|---|---|
Fórmula molecular |
C16H28O |
Peso molecular |
236.39 g/mol |
Nombre IUPAC |
hexadec-13-en-5-yn-7-ol |
InChI |
InChI=1S/C16H28O/c1-3-5-7-9-10-11-13-15-16(17)14-12-8-6-4-2/h5,7,16-17H,3-4,6,8-11,13,15H2,1-2H3 |
Clave InChI |
QYSHSBOHQOMIBI-UHFFFAOYSA-N |
SMILES canónico |
CCCCC#CC(CCCCCC=CCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Azabicyclo[3.2.2]nonane, 7-[3-(5-isoxazolyl)-2-propynyl]-](/img/structure/B12611574.png)

![1-[2-(Chloromethyl)hept-1-en-5-yn-4-yl]-4-methoxybenzene](/img/structure/B12611585.png)
![N-[4-(Aminomethyl)cyclohexyl]-4-(pyridin-2-yl)-1,3-thiazol-2-amine](/img/structure/B12611588.png)
![tert-Butyl [(2R)-1-nitropentan-2-yl]carbamate](/img/structure/B12611596.png)
![Ethyl [3-(azidomethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B12611601.png)
![Benzoic acid, 3-[[(4-chloro-3-fluorophenoxy)acetyl]amino]-](/img/structure/B12611606.png)
![[(4-Oxo[1,1'-biphenyl]-1(4H)-yl)oxy]acetaldehyde](/img/structure/B12611617.png)
![9-(2-{4-[(E)-(2-Methyl-4-nitrophenyl)diazenyl]phenoxy}ethyl)-9H-carbazole](/img/structure/B12611618.png)
![Cyclopropanamine, 1-[3-(1,1-dimethylethyl)phenyl]-](/img/structure/B12611630.png)
![3h-Thieno[2,3-d]imidazole-5-carboxylic acid,3-cyclohexyl-2-phenyl-](/img/structure/B12611637.png)

